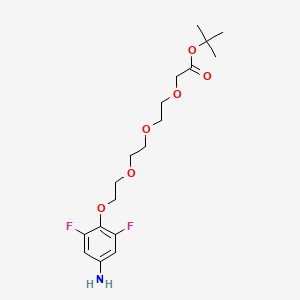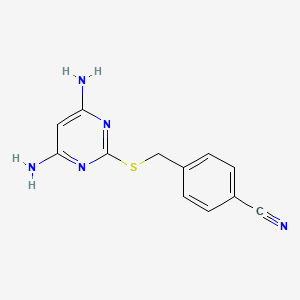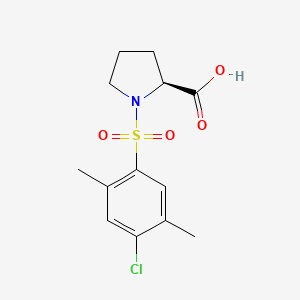
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C11H7I2NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring.
准备方法
The synthesis of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1-benzyl-1H-pyrrole-2,5-dione. One common method includes the reaction of 1-benzyl-1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as sodium iodate or potassium iodate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is often sufficient for research purposes. The reaction conditions must be carefully controlled to ensure the selective iodination at the 3 and 4 positions without over-iodination or side reactions.
化学反应分析
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a base and are carried out in polar aprotic solvents.
Reduction Reactions: The compound can be reduced to form 1-benzyl-3,4-dihydro-1H-pyrrole-2,5-dione using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions with amines can yield 1-benzyl-3,4-diamino-1H-pyrrole-2,5-dione .
科学研究应用
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
作用机制
The mechanism of action of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the interaction with cellular proteins and enzymes. The iodine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can disrupt cellular processes and lead to the observed biological effects .
相似化合物的比较
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione can be compared with other halogenated pyrrole derivatives, such as:
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione: This compound has bromine atoms instead of iodine. It exhibits similar reactivity but may have different biological activities due to the different halogen atoms.
1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione: This derivative has chlorine atoms and is less reactive than the diiodo compound.
1-Benzyl-3,4-difluoro-1H-pyrrole-2,5-dione: The presence of fluorine atoms makes this compound more stable and less reactive compared to the diiodo derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of iodine atoms, making it a valuable compound for various chemical transformations and biological studies.
属性
分子式 |
C11H7I2NO2 |
|---|---|
分子量 |
438.99 g/mol |
IUPAC 名称 |
1-benzyl-3,4-diiodopyrrole-2,5-dione |
InChI |
InChI=1S/C11H7I2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI 键 |
DQXUPUWFYJCVRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


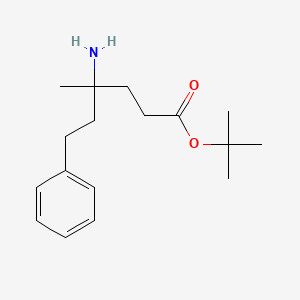
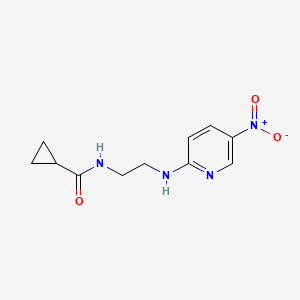
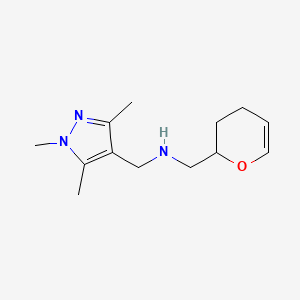
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
